2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTTYNKGHSWOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-component reactions under solvent-free conditions. One efficient method involves the use of a Lewis acid-based deep eutectic solvent (LA-DES) synthesized from diphenhydramine hydrochloride and cobalt chloride hexahydrate. This solvent acts as a catalyst in a one-pot three-component reaction involving dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines . The reaction is carried out under solvent-free conditions, making it environmentally friendly and economically viable.
Chemical Reactions Analysis
2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The major products formed from these reactions are derivatives of thiadiazoloquinazolinones, which exhibit diverse biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promising anti-cancer activity by targeting epidermal growth factor receptors (EGFR) and inducing apoptosis in cancer cells . Additionally, it has been explored for its antimicrobial, antiviral, and anti-inflammatory properties . In the field of green chemistry, its synthesis using environmentally friendly methods highlights its potential for sustainable industrial applications .
Mechanism of Action
The mechanism of action of 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as epidermal growth factor receptors (EGFR). Upon binding to these receptors, it initiates downstream signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various biological targets makes it a versatile candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The anti-TB activity of thiadiazoloquinazolinone derivatives is highly dependent on the substituent attached to the core. Key comparisons include:
Alkylthio Derivatives
- 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Exhibits 100% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, comparable to rifampicin . The propyl chain enhances hydrophobic interactions with InhA (a key enzyme in mycobacterial fatty acid synthesis), optimizing binding to amino acid residues .
Ethyl Homolog (R = C₂H₅) :
Electron-Donating vs. Electron-Withdrawing Groups
- 2-(Pyrimidin-2-ylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one :
- Nitro- (8%) and Fluoro-Substituted (7%) Derivatives :
Target Compound: 2-[(2,6-Difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- The 2,6-difluorophenylamino group introduces strong electron-withdrawing fluorine atoms.
Mechanistic Insights
- Hydrophobic Interactions : Alkyl chains (e.g., propyl) improve binding to InhA’s hydrophobic pockets, a critical factor for anti-TB activity .
- Electronic Effects : Electron-donating groups (e.g., pyrimidine) enhance stability in the enzyme’s active site, while electron-withdrawing groups (e.g., fluorine) disrupt these interactions .
- Steric Considerations : The 2,6-difluorophenyl group in the target compound may introduce steric hindrance, further limiting activity compared to linear alkyl substituents.
Biological Activity
The compound 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole and quinazoline family, known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula: C11H8F2N4S
- Molecular Weight: 270.27 g/mol
- CAS Number: Not specified in the results but can be derived from its structure.
Antimicrobial Activity
Research on similar compounds within the thiadiazole family has shown promising antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazole have demonstrated moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The specific compound is hypothesized to exhibit similar activities due to structural similarities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Pathogen Tested | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound 2e | E. coli | 15 | Moderate |
| Compound 2k | S. aureus | 18 | Good |
| This compound | E. coli | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The potential for anti-inflammatory activity in our compound is supported by its structural characteristics that resemble known anti-inflammatory agents.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole or quinazoline rings can significantly enhance activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased antimicrobial potency |
| Fluorination at C2 | Enhanced cytotoxicity |
| Alkyl groups at C5 | Improved anti-inflammatory effects |
Q & A
What are the optimized synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound can be synthesized via three primary routes:
- Intramolecular cyclization : Using indole-based precursors with concentrated sulfuric acid to promote selective heterocyclization. Yield optimization requires precise temperature control (80–100°C) and stoichiometric ratios of reactants .
- One-pot multicomponent reactions : Combining aromatic aldehydes, thioacetic acid, and thiocarbazide in the presence of deep eutectic solvents (e.g., diphenhydramine hydrochloride-CoCl₂·6H₂O). Microwave irradiation (50–80°C, 30–60 min) enhances reaction efficiency and purity (>85%) .
- Catalyzed cyclocondensation : Utilizing vanadium oxide on fluorapatite for eco-friendly synthesis, achieving yields >90% under reflux conditions in ethanol .
How is the antimicrobial activity of this compound characterized, and what are the key experimental parameters?
Level: Basic
Methodological Answer:
Antimicrobial efficacy is assessed via:
- Broth microdilution assays against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) are determined using standardized CLSI protocols, with activity reported as 6.25–25 µg/mL .
- Zone of inhibition tests on agar plates, comparing results to rifampicin as a positive control. Data interpretation requires normalization to bacterial growth curves and solvent controls (DMSO <1% v/v) .
What spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (C=O) confirm the thiadiazoloquinazolinone core. Discrepancies in splitting patterns may indicate impurities .
- HRMS : Exact mass validation (m/z 352.0893) ensures molecular formula consistency .
- HPLC-PDA : Purity (>95%) is verified using C18 columns with acetonitrile/water gradients (λ = 254 nm) .
How do structural modifications at the 2- and 6-positions affect antituberculosis activity?
Level: Advanced
Methodological Answer:
- Substituent effects : Propylthio groups at the 2-position enhance hydrophobic interactions with Mycobacterium tuberculosis InhA (MIC = 6.25 µg/mL, 100% inhibition). Larger alkyl groups (>C3) reduce activity due to steric hindrance .
- Electron-withdrawing groups : Fluoro substituents at the 6-position retain activity (MIC = 7–8 µg/mL), while nitro groups decrease potency (MIC >25 µg/mL) due to reduced membrane permeability .
- Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) quantify binding affinities to InhA (ΔG = −9.2 kcal/mol for propyl derivatives) .
What contradictions exist in structure-activity relationship (SAR) studies, and how can they be resolved?
Level: Advanced
Methodological Answer:
- Contradiction : Methyl groups at the 2-position show variable activity (MIC 12.5–50 µg/mL) across studies.
- Resolution : Context-dependent effects (e.g., bacterial strain variability) require standardized assays. Cross-validation using isogenic mutant strains (e.g., Mtb ΔInhA) clarifies target specificity .
- Statistical analysis : Multivariate regression models (e.g., PLS-DA) correlate substituent hydrophobicity (logP) and electronic parameters (Hammett σ) with bioactivity .
How do docking studies explain the compound’s mechanism against Mycobacterium tuberculosis?
Level: Advanced
Methodological Answer:
- Target : InhA enoyl-ACP reductase (PDB: 4TZK).
- Docking protocol : Glide SP mode with OPLS4 forcefield identifies key interactions:
- Propylthio group forms van der Waals contacts with Phe149 and Met161.
- Difluorophenyl moiety engages in π-π stacking with Tyr158 .
- Validation : Free energy perturbation (FEP) calculations quantify resistance mutations (e.g., S94A) that reduce binding affinity by 2.3 kcal/mol .
What catalytic systems improve synthesis efficiency while maintaining green chemistry principles?
Level: Advanced
Methodological Answer:
- Deep eutectic solvents : Diphenhydramine hydrochloride-CoCl₂·6H₂O reduces waste (E-factor <5) and enables catalyst recycling (>5 cycles without yield loss) .
- Heterogeneous catalysts : Vanadium oxide on fluorapatite achieves 92% yield under solvent-free conditions, with TEM confirming catalyst stability post-reaction .
How does this compound compare to derivatives with alternative heterocyclic cores in terms of bioactivity?
Level: Advanced
Methodological Answer:
- Thiadiazolo[3,2-a]pyrimidinones : Exhibit lower antimicrobial activity (MIC 25–50 µg/mL) due to reduced planarity and membrane penetration .
- Benzothieno-thiadiazoloquinazolinones : Show enhanced antifungal activity (MIC 3.12 µg/mL against C. albicans) but higher cytotoxicity (HeLa IC₅₀ = 15 µM) .
What are the key challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
- Purification : Column chromatography struggles with byproducts (e.g., regioisomers). Switch to preparative HPLC with phenyl-hexyl columns improves resolution .
- Yield optimization : Microwave-assisted synthesis scales linearly to 50 g (yield 82%), but traditional heating shows batch inconsistencies (>15% variability) .
How is the compound’s stability under physiological conditions assessed?
Level: Advanced
Methodological Answer:
- pH stability : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24h, followed by LC-MS quantification. Degradation <5% at pH 7.4 confirms suitability for in vivo studies .
- Photostability : Exposure to UV light (λ = 365 nm) for 48h shows 90% retention of potency, validated via accelerated stability testing (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
